5-Carboxymethyl-2-thiouridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGFOEBMIJOVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Variants, Derivations, and Biological Occurrence of 5 Carboxymethyl 2 Thiouridine and Its Thio Derivatives
Molecular Architecture and Linkage to the 2-Thiouridine (B16713) Scaffold
5-Carboxymethyl-2-thiouridine is a structurally complex ribonucleoside built upon a 2-thiouridine scaffold. The foundational molecule, 2-thiouridine (s2U), is a pyrimidine (B1678525) nucleoside characterized by the substitution of the oxygen atom at the C2 position of the uracil (B121893) ring with a sulfur atom. scbt.commdpi.com This seemingly minor change has profound structural consequences. The thiocarbonyl group at the C2 position induces a conformational preference in the ribose sugar, favoring the C3'-endo pucker. This conformation enhances the stacking interactions within the anticodon loop, contributing to a more rigid and defined structure, which is crucial for accurate decoding at the ribosome. oup.comasm.orgnih.gov
Attached to this 2-thiouridine core at the C5 position of the pyrimidine ring is a carboxymethyl group (-CH2COOH). The complete chemical name for the compound is 1,2,3,4-Tetrahydro-4-oxo-1-β-D-ribofuranosyl-2-thioxo-5-pyrimidineacetic acid. This side chain can be further modified, leading to a family of related hypermodified nucleosides that are essential for biological function.
Key Hypermodified Forms and Biologically Related Derivatives
The carboxymethyl group at the C5 position of 2-thiouridine is often a precursor or a related form to several other key derivatives found in nature. These modifications are critical for fine-tuning the decoding properties of tRNAs for specific amino acids like Glutamine, Lysine (B10760008), and Glutamic acid. nih.govnih.gov
This derivative is characterized by a carboxymethylaminomethyl group [-CH2NHCH2COOH] at the C5 position. nih.gov 5-Carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) is found in bacterial tRNAs and the mitochondrial tRNAs of organisms like yeast. nih.govcore.ac.uk In many bacteria, such as Escherichia coli, cmnm5s2U serves as a key intermediate in the biosynthesis of another modified nucleoside, mnm5s2U. oup.comresearchgate.netnih.gov The formation of the cmnm5 side chain from glycine (B1666218) is catalyzed by the MnmE and MnmG enzyme complex. asm.orgoup.comoup.com
5-Methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) is a hallmark modification in bacterial tRNAs. nih.gov It is synthesized from its precursor, cmnm5s2U. In Gram-negative bacteria like E. coli, a bifunctional enzyme called MnmC first removes the carboxymethyl group from cmnm5s2U to form an aminomethyl intermediate (nm5s2U), and then methylates it to produce the final mnm5s2U. researchgate.netnih.govnih.gov In Gram-positive bacteria and plants, which lack the MnmC enzyme, this final methylation step is carried out by a different enzyme, MnmM. oup.comoup.com The presence of the mnm5s2U modification is known to stabilize the anticodon stem-loop structure, reduce translational errors, and prevent frameshifting. oup.com
Unique to mammalian mitochondrial tRNAs, 5-taurinomethyl-2-thiouridine (τm5s2U) contains a taurine (B1682933) molecule linked via a methyl group to the C5 position of 2-thiouridine. nih.govresearchgate.netnih.gov This modification is found at the wobble position of tRNAs for Lysine and Leucine. tandfonline.com The presence of τm5s2U is critical for the accurate translation of their respective codons. A deficiency in this modification, often caused by point mutations in the mitochondrial tRNA genes, disrupts mitochondrial protein synthesis and is the underlying cause of the severe neuromuscular disease MERRF (Myoclonic Epilepsy with Ragged Red Fibers). researchgate.nettandfonline.com
Table 1: Chemical Properties of this compound and its Derivatives
| Compound Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | cm5s2U | C11H14N2O7S | 318.3 pannacean.com |
| 5-Methylcarboxymethyl-2-thiouridine | mcm5s2U | C12H16N2O7S | 344.33 |
| 5-Carboxymethylaminomethyl-2-thiouridine | cmnm5s2U | C12H17N3O7S | 347.35 nih.gov |
| 5-Methylaminomethyl-2-thiouridine | mnm5s2U | C11H17N3O6S | 319.34 |
5-Methylaminomethyl-2-thiouridine (mnm5S2U)
Evolutionary Conservation and Distribution Across Domains of Life
The thiolation of uridine (B1682114) at the C2 position of the wobble base is a universally conserved strategy in all three domains of life: Bacteria, Archaea, and Eukarya. nih.govmdpi.com This underscores its fundamental importance in translation. However, the subsequent hypermodification at the C5 position exhibits remarkable diversity, reflecting an evolutionary adaptation of the translational machinery in different organisms and cellular compartments. nih.govmdpi.com
In Bacteria , the wobble uridine is typically modified to mnm5s2U or cmnm5s2U. nih.govmdpi.compreprints.org Some thermophilic bacteria also possess an additional 2-thiouridine modification, 5-methyl-2-thiouridine (B1588163) (m5s2U), at position 54 in the TΨC loop, which enhances the thermostability of the tRNA molecule. mdpi.commdpi.com
In Eukarya , a clear distinction is seen between the cytoplasm and mitochondria. The cytosolic tRNAs of eukaryotes utilize mcm5s2U to ensure translational fidelity. nih.govmdpi.com In contrast, mammalian mitochondria have evolved to use the unique taurine-containing modification, τm5s2U. nih.govtandfonline.com The mitochondrial tRNAs of simpler eukaryotes, like yeast, use cmnm5s2U, similar to bacteria. nih.govcore.ac.uk
Archaea also feature 5-substituted 2-thiouridines in their tRNAs, with modifications like cmnm5s2U being present. mdpi.compreprints.org The widespread yet varied distribution of these C5-derivatives of 2-thiouridine highlights a co-evolutionary relationship between tRNA modifications and the specific decoding requirements of each biological system. nih.gov
Table 2: Biological Distribution of this compound and its Derivatives
| Derivative | Abbreviation | Primary Domain/Organelle of Occurrence |
|---|---|---|
| 5-Methylcarboxymethyl-2-thiouridine | mcm5s2U | Eukaryotic Cytosol nih.govmdpi.com |
| 5-Carboxymethylaminomethyl-2-thiouridine | cmnm5s2U | Bacteria, Yeast Mitochondria nih.govcore.ac.uk |
| 5-Methylaminomethyl-2-thiouridine | mnm5s2U | Bacteria nih.govoup.com |
Eukaryotic Systems (Cytosolic and Mitochondrial)
In eukaryotic organisms, the derivatives of this compound are distinctly localized between the cytosol and mitochondria.
Cytosol: In the cytoplasm of eukaryotes, including yeast (Saccharomyces cerevisiae), worms (Caenorhabditis elegans), plants, and humans, the wobble uridine of specific tRNAs is modified to 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) . oup.comfrontiersin.orgnih.gov This modification is crucial for the proper decoding of messenger RNA (mRNA) and maintaining cellular health. nih.gov The biosynthesis of the 2-thio group in the cytosol is dependent on an iron-sulfur (Fe-S) cluster. frontiersin.org
Mitochondria: Mitochondrial tRNAs feature different derivatives. In yeast mitochondria, 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) is present. frontiersin.orgnih.gov In mammalian mitochondria, a distinct variant, 5-taurinomethyl-2-thiouridine (τm5s2U) , is found. oup.comfrontiersin.org Unlike the cytosolic pathway, the synthesis of the 2-thiouridine modification in mitochondria is independent of Fe-S cluster formation. frontiersin.org The absence of these modifications in mitochondrial tRNA, particularly in tRNALys, can lead to severe defects in mitochondrial translation and is associated with human diseases like MERRF (Myoclonus Epilepsy with Ragged-Red Fibers). oup.com
Bacterial Systems (e.g., Escherichia coli, Bacillus subtilis)
Bacteria utilize a different set of derivatives at the wobble position of their tRNAs. The most common forms are 5-methylaminomethyl-2-thiouridine (mnm5s2U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) . frontiersin.orgasm.org
Escherichia coli : In E. coli, the formation of (c)mnm5s2U involves a complex sulfur-relay system requiring at least seven proteins, including the cysteine desulfurase IscS and the thiouridylase MnmA. asm.orgnih.gov The initial modification is the formation of a 5-carboxymethylaminomethyl (cmnm5) or 5-aminomethyl (nm5) group, which can be further converted to a 5-methylaminomethyl (mnm5) group by the enzyme MnmC. asm.orgasm.orgresearchgate.net
Bacillus subtilis : This Gram-positive bacterium, along with many others, lacks the complete set of biosynthesis genes found in E. coli. nih.govresearchgate.net Instead, it employs an abbreviated pathway. The genes for the thiouridylase MnmA and a cysteine desulfurase, YrvO, are located next to each other in the genome, and these two proteins are functional partners in synthesizing the 2-thiouridine modification. nih.gov
The presence of these modifications is critical; in Salmonella enterica, a close relative of E. coli, the complete absence of the (c)mnm5s2U modification results in nonviability. plos.orgdiva-portal.org
Archaeal Systems
In the domain Archaea, the modifications found in tRNA are similar to those in bacteria, with tRNAs containing derivatives like 5-methylaminomethyl-2-thiouridine (mnm5s2U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) . mdpi.com Additionally, some thermophilic archaea, such as Pyrococcus furiosus, possess 5-methyl-2-thiouridine (m5s2U) , also known as 2-thioribothymidine (s2T), at position 54 of the tRNA structure. mdpi.com This modification is not at the wobble position but plays a role in stabilizing the tRNA molecule at high temperatures. mdpi.com
Table 1: Distribution of this compound and its Derivatives in Biological Systems
| Domain | System/Organism | Derivative Compound | Abbreviation |
|---|---|---|---|
| Eukarya | Cytosol (Yeast, Human) | 5-methoxycarbonylmethyl-2-thiouridine | mcm5s2U |
| Mitochondria (Yeast) | 5-carboxymethylaminomethyl-2-thiouridine | cmnm5s2U | |
| Mitochondria (Mammalian) | 5-taurinomethyl-2-thiouridine | τm5s2U | |
| Bacteria | Escherichia coli, Salmonella enterica | 5-methylaminomethyl-2-thiouridine | mnm5s2U |
| Escherichia coli, Salmonella enterica | 5-carboxymethylaminomethyl-2-thiouridine | cmnm5s2U | |
| Archaea | General | 5-methylaminomethyl-2-thiouridine / 5-carboxymethylaminomethyl-2-thiouridine | mnm5s2U / cmnm5s2U |
| Thermophiles (e.g., Pyrococcus furiosus) | 5-methyl-2-thiouridine (at position 54) | m5s2U (s2T) |
Specific Transfer RNA Isoacceptor Contexts and Positional Significance
The precise location of this compound derivatives within the tRNA molecule is paramount to their function, with the vast majority occurring at the "wobble" position of the anticodon.
Localization at the Wobble Position (U34) in tRNALys, tRNAGlu, and tRNAGln
Across all three domains of life, the uridine at the wobble position (U34) of tRNAs specific for lysine (Lys), glutamic acid (Glu), and glutamine (Gln) is universally modified to a 5-methyl-2-thiouridine derivative (xm5s2U). plos.orgoup.comfrontiersin.orgasm.org This modification is essential for accurate codon recognition. The 2-thio group restricts the conformational flexibility of the nucleoside, enforcing a standard Watson-Crick base pair with adenosine (B11128) (A) in the third position of the mRNA codon (NNA ) and preventing misreading of codons ending in guanosine (B1672433) (G) (NNG ). mdpi.comoup.com
The specific derivatives found at U34 in these tRNAs are:
Bacteria: 5-methylaminomethyl-2-thiouridine (mnm5s2U) and 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U). frontiersin.orgasm.org
Eukaryotic Cytosol: 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U). mdpi.comfrontiersin.org
Eukaryotic Mitochondria: 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U) in yeast and 5-taurinomethyl-2-thiouridine (τm5s2U) in mammals. frontiersin.orgnih.gov
Occurrence at Other tRNA Positions (e.g., Position 54 in Thermophiles)
While the wobble position is the primary site for these modifications, a notable exception exists. In some thermophilic organisms, which thrive at high temperatures, a 2-thiouridine modification is found outside the anticodon loop. Specifically, 5-methyl-2-thiouridine (m5s2U) , also called 2-thioribothymidine (s2T), is located at position 54 in the T-loop of tRNAs. nih.govmdpi.com This modification has been identified in the thermophilic bacterium Thermus thermophilus and the archaeon Pyrococcus furiosus. nih.govmdpi.com The m5s2U54 modification is not involved in codon recognition but is crucial for enhancing the thermostability of the tRNA structure, allowing it to function correctly in extreme heat. mdpi.com The lack of this modification can lead to a temperature-sensitive phenotype. mdpi.com
Table 2: Positional Significance of this compound and its Derivatives in tRNA
| Position in tRNA | Derivative(s) | Function | Organism Type | Relevant tRNA Isoacceptors |
|---|---|---|---|---|
| Wobble Position (U34) | mcm5s2U, cmnm5s2U, mnm5s2U, τm5s2U | Ensures accurate codon recognition; restricts wobble pairing. | Universal (All Domains) | tRNALys, tRNAGlu, tRNAGln |
| T-Loop (Position 54) | m5s2U (s2T) | Enhances tRNA structural stability at high temperatures. | Thermophilic Bacteria and Archaea | Most tRNA species in these organisms |
Enzymology and Biosynthetic Pathways of 5 Carboxymethyl 2 Thiouridine and Its Derivatives
General Principles of Post-Transcriptional 2-Thio-Uridylation
Post-transcriptional 2-thio-uridylation is the enzymatic process of incorporating a sulfur atom at the C2 position of a uridine (B1682114) base within a tRNA molecule. This modification is crucial for stabilizing the codon-anticodon interaction, particularly for tRNAs that read codons ending in A or G in split codon boxes. The sulfur atom enhances the conformational rigidity of the anticodon loop, promoting the C3'-endo puckering of the ribose and ensuring accurate decoding. oup.com The pathways for 2-thiouridylation are diverse, with distinct mechanisms and enzymatic players in different domains of life. Generally, these pathways involve a sulfur mobilization system, sulfur carrier proteins, and a final sulfur transferase enzyme that catalyzes the thiolation of the target uridine. In eukaryotes, this process is often linked to other modification pathways and ubiquitin-like protein conjugation systems. nih.govfrontiersin.orgmicrobialcell.com
Eukaryotic Cytosolic Pathway for mcm⁵S²U Biogenesis (Ncs6/Urm1 Pathway)
The biogenesis of mcm⁵s²U is a multi-step process. Initially, the uridine at position 34 is modified to 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U) by the Elongator complex and the Trm9/Trm112 methyltransferase complex. pnas.orgnih.govembopress.org Subsequently, the Ncs6/Urm1 pathway is responsible for the 2-thiolation of mcm⁵U to form the final mcm⁵s²U. microbialcell.comnih.gov
The Trm9-Trm112 complex is a key player in the modification of the U34 of certain tRNAs. nih.govoup.com Trm112 is a small, zinc-binding protein that acts as an activating platform for several methyltransferases, including Trm9. oup.comanr.fr The Trm9-Trm112 complex specifically catalyzes the methylation of 5-carboxymethyluridine (B57136) (cm⁵U) to produce mcm⁵U. nih.gov This methylation step is a prerequisite for the subsequent thiolation by the Ncs6/Urm1 pathway. nih.gov In humans, the orthologous complex, ABH8-TRM112, performs the same function. oup.com
Table 1: Key Proteins in the Eukaryotic mcm⁵s²U Biogenesis Pathway
| Protein/Complex | Function | Organism(s) | References |
|---|---|---|---|
| Elongator Complex | Catalyzes the initial steps of mcm⁵U and ncm⁵U synthesis. | Eukaryotes | pnas.orgoup.com |
| Trm9-Trm112 | Methylates cm⁵U to form mcm⁵U. | Eukaryotes | nih.govoup.comyeastgenome.org |
| Nfs1 | Cysteine desulfurase; mobilizes sulfur from L-cysteine. | Eukaryotes | nih.gov |
| Tum1 | Sulfur carrier protein with a rhodanese-like domain. | S. cerevisiae | oup.comnih.govembopress.org |
| Uba4 | E1-like activating enzyme for Urm1; contains a rhodanese-like domain. | Eukaryotes | nih.govembopress.orgnih.gov |
| Urm1 | Ubiquitin-related modifier; acts as a sulfur carrier. | Eukaryotes | nih.govembopress.orgnih.gov |
A distinctive feature of the eukaryotic cytosolic pathway is its connection to a ubiquitin-like modifier system. nih.govfrontiersin.org The sulfur atom, initially mobilized from L-cysteine by the cysteine desulfurase Nfs1, is transferred to the rhodanese-like domain (RLD) of Uba4, a process likely mediated by another RLD-containing protein, Tum1. nih.govfrontiersin.org
Uba4 is an E1-like activating enzyme that adenylates the C-terminus of Urm1, a ubiquitin-related modifier, in an ATP-dependent reaction. embopress.orgnih.gov Subsequently, Uba4 catalyzes the formation of a thiocarboxylate at the C-terminus of Urm1 (Urm1-COSH). embopress.orgnih.gov This thiocarboxylated Urm1 serves as the sulfur donor for the final step of 2-thiouridine (B16713) synthesis. embopress.orgnih.gov This mechanism, which utilizes a protein-thiocarboxylate as the sulfur donor, is a key difference from the persulfide-based sulfur relay systems found in bacteria. frontiersin.org The Urm1 system is considered ancient, possessing dual functions as both a protein modifier (in a process called urmylation) and a sulfur carrier. frontiersin.orgmicrobialcell.com
The final step of mcm⁵s²U formation is catalyzed by the heterodimeric Ncs2/Ncs6 complex. nih.govoup.com Ncs6, which contains an iron-sulfur cluster, is the catalytic subunit that adenylates the target tRNA and facilitates the sulfur transfer from Urm1-COSH to the C2 position of the uridine. oup.compnas.orgfrontiersin.org Ncs2, although homologous to Ncs6, appears to have lost its enzymatic activity and likely functions as a structural scaffold or is involved in substrate specificity. oup.com Both Ncs2 and Ncs6 are essential for the 2-thiolation process. oup.comoup.com In humans, the homologs are known as ATPBD3/CTU2 and MOCS3, respectively. nih.gov
The use of a protein thiocarboxylate (R-COSH) as an intermediate sulfur donor is a recurring theme in various biosynthetic pathways, including the synthesis of thiamin and molybdopterin. oup.comnih.gov In the context of 2-thiouridylation, Urm1-COSH is the key intermediate. nih.gov The C-terminus of Urm1 is first activated by adenylation, followed by a nucleophilic attack by a persulfide from Uba4 to form the thiocarboxylate. nih.govnih.gov This activated sulfur is then transferred to the tRNA by the Ncs2/Ncs6 complex. frontiersin.orgfrontiersin.org This strategy of using a thiocarboxylated protein provides a direct link between sulfur transfer and protein conjugation systems. frontiersin.org
Involvement of Ncs2 and Ncs6 in 2-Thiouridine Formation
Bacterial and Archaeal Pathways for cmnm⁵S²U and mnm⁵S²U Formation (MnmA Pathway)
In bacteria and archaea, the biosynthesis of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) follows a different pathway, primarily involving the MnmA enzyme. nih.govresearchgate.net In Escherichia coli, the sulfur for 2-thiolation is mobilized from L-cysteine by the cysteine desulfurase IscS. nih.gov This sulfur is then transferred via a series of persulfide carrier proteins, including TusA, the TusBCD complex, and TusE, to the tRNA modification enzyme MnmA. nih.gov MnmA then catalyzes the thiolation of the uridine at the wobble position. nih.govfrontiersin.org
The modifications at the C5 position of the uridine are introduced by a separate set of enzymes. The MnmE-MnmG complex is responsible for adding either an aminomethyl group (from ammonium) or a carboxymethylaminomethyl group (from glycine) to the uridine. asm.orgoup.comgenesilico.pl In some bacteria, a bifunctional enzyme, MnmC, can further modify cmnm⁵U to mnm⁵U. oup.comnih.govnih.gov
In archaea, the formation of 2-thiouridine derivatives also involves homologs of the bacterial enzymes. nih.govdiva-portal.org For instance, in some thermophiles, the enzyme TtuA, a homolog of Ncs6, is responsible for 2-thiouridylation, and it utilizes a thiocarboxylated sulfur carrier protein, TtuB, similar to the eukaryotic Urm1. pnas.orgfrontiersin.orgresearchgate.net This highlights an evolutionary link between the archaeal and eukaryotic cytosolic pathways.
Table 2: Comparison of 2-Thiouridylation Pathways
| Feature | Eukaryotic Cytosolic (Ncs6/Urm1) Pathway | Bacterial (MnmA) Pathway |
|---|---|---|
| Primary Sulfur Donor | Urm1-COSH (Protein-thiocarboxylate) | Protein persulfides (e.g., from Tus proteins) |
| Sulfur Mobilization | Nfs1 | IscS |
| Key Thiolation Enzyme | Ncs2/Ncs6 complex | MnmA |
| C5 Modification | Elongator complex, Trm9-Trm112 | MnmE-MnmG complex, MnmC |
| Dependence on Ubiquitin-like System | Yes (Urm1/Uba4) | No |
| Final Product Example | mcm⁵s²U | cmnm⁵s²U, mnm⁵s²U |
Carboxymethylaminomethyl Group Formation by MnmE and MnmG
The initial step in the biosynthesis of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) at the wobble position of tRNA is catalyzed by the synergistic action of two evolutionarily conserved proteins: MnmE and MnmG. nih.gov MnmE is a GTPase that binds to guanosine-5'-triphosphate (GTP) and a tetrahydrofolate (THF) derivative, while MnmG is an oxidoreductase that utilizes flavin adenine (B156593) dinucleotide (FAD) and NADH. nih.govgenesilico.pl Together, they form a complex, proposed to be an α4β2 heterotetramer, that catalyzes the GTP-hydrolysis-dependent installation of the carboxymethylaminomethyl group onto the C5 position of uridine. nih.govresearchgate.netresearchgate.net
The reaction mechanism involves several key steps. The FAD cofactor bound to MnmG is first reduced to FADH₂ by NADH. acs.org This reduced flavin then reacts with N⁵,N¹⁰-methylenetetrahydrofolate (CH₂THF), the one-carbon donor, to form a flavin-iminium intermediate (FADH[N⁵═CH₂]⁺). nih.govacs.org This intermediate is central to the reaction, serving as the electrophile for the modification of the uridine base. nih.govacs.org The methylene (B1212753) group is transferred from this intermediate to the C5 position of U34. Subsequent nucleophilic attack by glycine (B1666218), the source of the carboxymethylamino moiety, completes the formation of the cmnm⁵ group. researchgate.netnih.gov The entire process is dependent on the hydrolysis of GTP by MnmE, although the precise role of this energy expenditure is still under investigation. tandfonline.com
MnmC-Dependent Conversion of Carboxymethylaminomethyl to Methylaminomethyl Groups
In Gram-negative bacteria like Escherichia coli, the cmnm⁵(s²)U modification can be further processed into 5-methylaminomethyl-(2-thio)uridine (mnm⁵(s²)U). This conversion is carried out by a single bifunctional enzyme, MnmC. asm.orgnih.gov MnmC possesses two distinct catalytic domains that perform sequential reactions. nih.govoup.com
The C-terminal domain of MnmC, known as MnmC(o), harbors an FAD-dependent oxidoreductase activity. nih.govoup.com This domain catalyzes the oxidative cleavage of the carboxymethyl group from cmnm⁵(s²)U to yield 5-aminomethyl-(2-thio)uridine (nm⁵(s²)U). plos.orgmdpi.com The reaction proceeds through an imine intermediate. plos.org
Following this, the N-terminal domain, MnmC(m), which has S-adenosyl-L-methionine (SAM)-dependent methyltransferase activity, catalyzes the final step. nih.govoup.com It transfers a methyl group from SAM to the aminomethyl group of nm⁵(s²)U, resulting in the formation of mnm⁵(s²)U. plos.org This two-step process highlights an efficient enzymatic strategy for modifying the tRNA side chain.
Elucidation of Sulfur Donor Systems (IscS, Tus Proteins, MnmA)
The introduction of a sulfur atom at the C2 position of the uridine base, a process known as thiolation, is crucial for the function of these modified nucleosides. In E. coli, this is a complex process involving a dedicated sulfur relay system. frontiersin.orgnih.gov The initial sulfur donor is the amino acid L-cysteine. The pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent cysteine desulfurase, IscS, mobilizes the sulfur from L-cysteine, forming a persulfide on its own catalytic cysteine residue. frontiersin.orgasm.org
This activated sulfur is then transferred through a cascade of sulfur-carrier proteins known as the Tus proteins. asm.orgmdpi.com The sulfur relay proceeds as follows:
IscS to TusA: TusA interacts directly with IscS, stimulating its desulfurase activity and accepting the persulfide sulfur. asm.orgmdpi.com
TusA to TusBCD: The sulfur is then transferred from TusA to the TusBCD complex. asm.orgmdpi.com
TusBCD to TusE: TusE interacts with the TusBCD complex to receive the sulfur. asm.orgmdpi.com
TusE to MnmA: Finally, TusE delivers the persulfide to the thiouridylase enzyme, MnmA. asm.orgmdpi.com
MnmA is the enzyme that catalyzes the actual insertion of sulfur into the tRNA. It first activates the C2 position of the U34 base by adenylation in an ATP-dependent manner. frontiersin.org This is followed by a nucleophilic attack from the persulfide sulfur, which is delivered by the Tus protein cascade, leading to the formation of the 2-thiouridine modification. frontiersin.orgnih.gov While the entire Tus relay system is required for efficient thiolation in vivo, in vitro studies have shown that IscS and MnmA are the minimal essential components. asm.orgnih.gov
Mechanistic Insights into [4Fe-4S] Cluster Involvement in Thiolation
Recent research has brought to light the critical role of an iron-sulfur ([4Fe-4S]) cluster in the thiolation reaction catalyzed by some tRNA thiouridylases, including MnmA. asm.orgibpc.fr While the traditional view focused on a persulfide-carrying cysteine in the active site, a new mechanism involving the [4Fe-4S] cluster has been proposed. asm.orgpnas.org
In this model, the [4Fe-4S] cluster within the enzyme is not involved in a redox reaction but acts as a sulfur carrier and activator. pnas.org Structural studies have shown that in some thiouridylases, the cluster is coordinated by only three cysteine residues, leaving one iron atom uniquely available to bind an exogenous ligand. pnas.org It is proposed that this unique iron atom binds the sulfur atom delivered by the sulfur relay system (e.g., from TusE), forming a [4Fe-5S] intermediate. nih.gov This binding activates the sulfur for nucleophilic attack on the ATP-adenylated C2 position of the uridine in the tRNA substrate. nih.govpnas.org
However, there is some debate regarding the role of the [4Fe-4S] cluster in E. coli MnmA. asm.org Some studies suggest it is essential for activity, while others propose that the cluster-free form of the enzyme is the active one and that the cluster may play a regulatory role, possibly as an "oxygen switch". mdpi.comasm.org Despite this ongoing discussion, the involvement of [4Fe-4S] clusters represents a novel function for these cofactors in non-redox sulfur insertion reactions. pnas.org
Specificity of MnmM in Gram-Positive Bacteria
While Gram-negative bacteria utilize the bifunctional MnmC enzyme to convert cmnm⁵s²U to mnm⁵s²U, most Gram-positive bacteria lack an mnmC ortholog. nih.govresearchgate.net Instead, they employ a different enzyme, MnmM (formerly known as YtqB), to catalyze the final methylation step. oup.comresearchgate.net MnmM is a methyltransferase that specifically converts nm⁵s²U to mnm⁵s²U using SAM as the methyl donor. nih.govresearchgate.net
The specificity of MnmM has been elucidated through structural studies. X-ray crystal structures of MnmM from Bacillus subtilis in complex with the anticodon stem-loop (ASL) of tRNAGln have revealed the molecular basis for its substrate recognition. nih.govresearchgate.net The key determinant for MnmM specificity is the sequence U33-nm⁵s²U34-U35 within the anticodon loop. researchgate.net The enzyme forms specific interactions with these three consecutive uridine residues, ensuring that methylation occurs only on the correct tRNA substrates. researchgate.net
Mitochondrial Biosynthesis of 2-Thiouridine Derivatives
The biosynthesis of 2-thiouridine derivatives also occurs in the mitochondria of eukaryotes, where these modifications are essential for proper mitochondrial translation and respiratory function. nih.govplos.org
Formation of cmnm⁵s²U in Yeast Mitochondrial tRNA
In the mitochondria of the yeast Saccharomyces cerevisiae, the wobble uridine of tRNAs for lysine (B10760008), glutamine, and glutamate (B1630785) is modified to 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U). researchgate.netscienceopen.com This process involves a set of enzymes that are homologous to their bacterial counterparts.
The formation of the cmnm⁵ group is catalyzed by the Mss1 and Mto1 proteins, which are the yeast mitochondrial homologs of MnmE and MnmG, respectively. nih.govresearchgate.net The 2-thiolation is performed by Mtu1 (also known as Mto2 or Slm3), the homolog of the bacterial MnmA. nih.govoup.comuniprot.org Disruption of the MTU1 gene in yeast eliminates the 2-thio modification on mitochondrial tRNAs, leading to impaired mitochondrial protein synthesis and reduced respiratory activity. nih.govoup.com
The sulfur for this modification is ultimately derived from cysteine, mobilized by the mitochondrial cysteine desulfurase, Nfs1 (the homolog of IscS). uniprot.orguniprot.org Interestingly, studies have shown that the 2-thiolation of mitochondrial tRNAs is independent of the iron-sulfur cluster assembly (ISC) machinery, with the exception of Nfs1 itself. nih.govnih.gov This contrasts with the thiolation of cytosolic tRNAs in yeast, which is dependent on the Fe-S cluster biogenesis pathway. nih.govresearchgate.net This indicates a distinct, more direct sulfur transfer pathway for the modification of mitochondrial tRNAs. scienceopen.com
Molecular Mechanisms and Functional Roles of 5 Carboxymethyl 2 Thiouridine in Translational Processes
Regulation of Codon-Anticodon Interaction at the Wobble Position
The primary role of modifications at the wobble position of tRNA is to fine-tune the recognition of the third nucleotide of the mRNA codon, a process central to the accuracy of genetic code translation. mdpi.comnih.gov
Preferential Watson-Crick Base Pairing with Adenosine (B11128) (A)
The 2-thiouridine (B16713) modification significantly enhances the hybridization of the tRNA anticodon with codons ending in adenosine (A). nih.gov This is achieved through the promotion of a stable Watson-Crick base pair between the modified uridine (B1682114) at the wobble position (U34) and the adenosine in the mRNA. mdpi.comnih.gov The sulfur atom at the C2 position of the uracil (B121893) ring contributes to this preferential pairing. nih.gov This enhanced affinity ensures efficient recognition of NNA codons (where N can be any nucleotide). nih.gov Structural studies have confirmed that when a hypermodified wobble base like 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) pairs with adenosine, it adopts a canonical Watson-Crick geometry. nih.gov
Constraints on Wobble Base Pairing with Guanosine (B1672433) (G)
Conversely, the 2-thiouridine modification restricts the "wobble" pairing with guanosine (G) at the third position of NNG codons. mdpi.comnih.gov This restriction is due to less effective hydrogen bonding between the guanine (B1146940) and the 2-thiouracil (B1096). mdpi.comnih.gov The structural rigidity conferred by the 2-thio modification makes the formation of a stable U34-G wobble pair on the ribosome energetically unfavorable. nih.govasm.org This inherent constraint helps to prevent misreading of codons and maintain translational fidelity. mdpi.com However, it is important to note that some studies suggest that certain 5-substituted 2-thiouridines can still recognize G-ending codons, indicating a complex interplay between the modifications at the C2 and C5 positions. nih.gov
Influence on Translational Efficiency
Impact on Aminoacylation Reactions and tRNA Identity Elements
The 2-thio group of modified uridines at the wobble position can act as an important identity element for recognition by the correct aminoacyl-tRNA synthetase (aaRS). mdpi.commdpi.com This ensures that the tRNA is charged with the correct amino acid. For instance, the 2-thio group of mnm⁵s²U in tRNAGlu is a crucial determinant for recognition by glutaminyl-tRNA synthetase. oup.com Studies on E. coli tRNAGln have shown that the 2-thiouridine modification improves the binding affinity of the tRNA to its cognate glutaminyl-tRNA synthetase (GlnRS) by approximately 10-fold compared to the unmodified tRNA. nih.govnih.gov The C5 modification provides an additional four-fold improvement in this binding affinity. nih.gov This enhanced recognition and binding directly contribute to more efficient aminoacylation, a prerequisite for protein synthesis. nih.gov
Enhancement of Aminoacylated tRNA Binding Affinity to the Ribosomal A-site
The presence of a 2-thiouridine modification at the wobble position increases the binding affinity of the aminoacylated tRNA to the A-site of the ribosome. mdpi.commdpi.com This stronger binding ensures that the correct tRNA is stably positioned for peptide bond formation. Research has demonstrated that the s²U modification enhances the binding of Gln-tRNAGln to both CAA and CAG codons on the ribosome. nih.gov This stabilization of the codon-anticodon interaction within the ribosomal A-site is a key factor in promoting efficient translation elongation. mdpi.comnih.gov
Modulation of GTP Hydrolysis Rate During Translation Elongation
The process of translation elongation is a dynamic one, involving the binding of elongation factors and the hydrolysis of GTP. The 2-thiouridine modification has been shown to influence this crucial step. Specifically, the s²U modification in Gln-tRNAGln increases the rate of GTP hydrolysis by the elongation factor EF-Tu by five-fold. nih.gov The binding of the correct aminoacyl-tRNA to the A-site triggers GTP hydrolysis by eEF1A (the eukaryotic equivalent of EF-Tu), leading to the release of the elongation factor and the accommodation of the aa-tRNA into the peptidyl transferase center. diva-portal.org Subsequently, another GTPase, eEF2, facilitates the translocation of the ribosome along the mRNA, a process also driven by GTP hydrolysis. nih.gov By accelerating the rate of GTP hydrolysis, the 5-carboxymethyl-2-thiouridine modification contributes to a more rapid and efficient cycle of peptide chain elongation. mdpi.comnih.gov
Maintenance of Translational Fidelity
The post-transcriptional modification of transfer RNA (tRNA) molecules is a critical layer of gene expression regulation, ensuring both the efficiency and accuracy of protein synthesis. The modified nucleoside this compound (cm⁵s²U), often found in its methylated form 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) in the wobble position (position 34) of the anticodon loop in specific tRNAs, plays a pivotal role in maintaining translational fidelity. nih.govoup.com Its presence is crucial for the correct decoding of messenger RNA (mRNA) codons at the ribosome. nih.govnih.gov This modified nucleoside is found in tRNAs responsible for carrying amino acids such as Glutamic Acid (Glu), Glutamine (Gln), and Lysine (B10760008) (Lys). mdpi.compreprints.org A deficiency in this modification leads to increased translational infidelity, resulting in protein errors and the activation of cellular stress responses. nih.gov
A fundamental aspect of translational fidelity is the maintenance of the correct reading frame. The ribosome must move along the mRNA transcript in discrete three-nucleotide steps. A shift in this frame, known as ribosomal frameshifting, leads to the synthesis of a non-functional or aberrant protein. The presence of 5-substituted 2-thiouridines, such as cm⁵s²U and its derivatives, at the wobble position is a key factor in preventing such errors. mdpi.compreprints.orgpreprints.org
Research has demonstrated that the structural rigidity conferred by the 2-thio modification is crucial for stabilizing the codon-anticodon interaction within the ribosomal A-site. asm.orgasm.org This stabilization helps to lock the ribosome onto the correct reading frame, thereby preventing slippage. Studies on mutant organisms lacking the 2-thiouridine (s²U) modification show a significant increase in both +1 and +2 frameshifting events. asm.orgasm.orgnih.gov This highlights the direct role of the thio-modification in improving reading frame maintenance. asm.orgasm.org The enhanced stability of the anticodon structure provided by the sulfur group ensures that the tRNA binds robustly and accurately, minimizing the chance of ribosomal movement to an incorrect position. asm.orgresearchgate.net
Table 1: Impact of 2-Thiouridine Modification on Translational Events
| Translational Process | Role of this compound (and its derivatives) | Consequence of Deficiency |
| Reading Frame Maintenance | Preserves translational fidelity by preventing +1 and +2 ribosomal frameshifting. mdpi.compreprints.orgpreprints.org | Significant increase in frameshifting events. asm.orgasm.org |
| Codon Recognition | Promotes accurate decoding of NNA codons and restricts misreading of NNG codons. mdpi.compreprints.orgpreprints.org | Increased translational infidelity for specific codons (e.g., Arg, Glu). nih.gov |
| Ribosome Binding | Increases the binding affinity of aminoacyl-tRNAs to the ribosomal A-site. mdpi.compreprints.orgpreprints.org | Reduced efficiency of translation. nih.gov |
Beyond preventing frameshifting, this compound is essential for the accurate decoding of specific codons. Located at the wobble position, it directly influences the base-pairing rules between the tRNA anticodon and the third nucleotide of the mRNA codon. The primary function of this modification is to facilitate precise Watson-Crick base pairing with adenosine (A) in the third position of 5'-NNA-3' codons. mdpi.compreprints.orgpreprints.org
Simultaneously, the 2-thio group sterically restricts "wobble" base pairing with guanosine (G) in the 5'-NNG-3' codons. mdpi.compreprints.orgpreprints.org This restriction is due to the less effective hydrogen bonding that can form between the guanine and the sulfur atom in the 2-thiouracil compared to a standard U-G wobble pair. mdpi.compreprints.org This dual capability ensures that tRNAs for amino acids like glutamic acid (codons GAA, GAG) and lysine (codons AAA, AAG) correctly recognize their cognate codons ending in 'A' while discriminating against near-cognate codons ending in 'G'. oup.commdpi.com Studies in Saccharomyces cerevisiae have shown that a lack of the mcm⁵s²U modification, catalyzed by the Trm9 enzyme, leads to significant translational infidelity specifically for genes that are rich in arginine (CGN) and glutamic acid (GAR) codons found in mixed codon boxes. nih.gov This demonstrates that the modification is a key determinant of fidelity for a specific subset of the genetic code. nih.gov
Impact of Cellular Perturbations on 5 Carboxymethyl 2 Thiouridine Integrity and Function
Susceptibility of 2-Thiouridine (B16713) Modifications to Oxidative Stress
The thiocarbonyl group in 2-thiouridine and its derivatives, such as mcm5s2U, is a primary target for reactive oxygen species (ROS) under conditions of oxidative stress. nih.govnih.gov Despite their role in stabilizing tRNA structure, nucleosides containing a thiocarbonyl group are sensitive to oxidizing environments. mdpi.compreprints.org Studies have demonstrated that 2-thiouridine (s2U), whether as an isolated nucleoside or within an RNA chain, is readily desulfurized—the sulfur atom is removed—when exposed to oxidative conditions. mdpi.comnih.gov This process has been confirmed to occur not just in vitro but also within living eukaryotic cells, including yeast and human cell lines, when they are subjected to oxidative stress. mdpi.comnih.gov The loss of the sulfur atom from mcm5s2U at the wobble position of tRNAs specific for lysine (B10760008), glutamic acid, and glutamine can significantly impair their function. mdpi.comncn.gov.pl
Mechanisms of Oxidative Desulfuration
The oxidative desulfuration of 5-substituted 2-thiouridines like mcm5s2U is a complex process that leads to the formation of distinct products. The reaction involves the oxidation of the 2-thio group, likely proceeding through intermediates such as sulfenic acid (-SOH), sulfinic acid (-SO2H), and sulfonic acid (-SO3H), which is then desulfurated. frontiersin.org This desulfuration results in the generation of two primary products. mdpi.comresearchgate.net
Under oxidative conditions, one of the main products formed from the desulfuration of mcm5s2U is 5-methylcarboxymethyl-4-pyrimidinone riboside (mcm5H2U). mdpi.comresearchgate.net The formation of this 4-pyrimidinone derivative is significant and its yield is influenced by factors such as pH. mdpi.comnih.gov Research indicates that at a lower physiological pH (around 6.6), the formation of the H2U-type product is favored. mdpi.comnih.gov The substituent at the C5 position of the uracil (B121893) ring also influences the product ratio, with more complex substituents promoting the formation of the R5H2U product. nih.gov
The second major product of oxidative desulfuration is 5-methylcarboxymethyl-uridine (mcm5U). mdpi.comresearchgate.net This reaction effectively converts the modified thiouridine back to a uridine (B1682114) derivative, but with the C5 modification intact. The ratio of mcm5U to mcm5H2U formation is pH-dependent; higher physiological pH (around 7.6) favors the generation of the uridine-type product. mdpi.comnih.gov
The table below summarizes the products of mcm5s2U oxidative desulfuration observed in human HEK293 cells under different oxidative stressors.
| Treatment Condition | % mcm5s2U (remaining) | % mcm5H2U (formed) | % mcm5U (formed) |
| Untreated | 43% | 2% | 5% |
| H₂O₂ | 24% | 6% | 11% |
| NaAsO₂ | 21% | 14% | 12% |
| NaClO | 20% | 10% | 11% |
| Data derived from quantitative LC-MS/MS analysis of tRNA hydrolysates from HEK293 cells. mdpi.com |
In addition to the primary desulfuration products of the mature mcm5s2U, studies have also detected the presence of their immature, non-methylated counterparts: 5-carboxymethyl-4-pyrimidinone riboside (cm5H2U) and 5-carboxymethyl-uridine (cm5U). mdpi.comnih.gov The appearance of these molecules, particularly cm5H2U which may be absent in untreated cells, suggests a disruption in the normal tRNA modification pathway at the C5 position of 2-thiouridine. mdpi.compreprints.org This indicates that oxidative stress not only damages existing mature modifications but may also interfere with the enzymatic machinery responsible for their synthesis and maturation. mdpi.comnih.gov
Generation of 5-Methylcarboxymethyl-uridine (mcm5U)
Consequences of Desulfuration on tRNA Functionality
The conversion of mcm5s2U to mcm5H2U or mcm5U has profound consequences for the structural integrity and biological function of tRNA. ncn.gov.plrsc.org The 2-thio group is critical for maintaining a rigid C3'-endo sugar pucker conformation, which ensures the correct anticodon structure for precise codon recognition. oup.comoup.com Loss of this group leads to significant structural changes. nih.gov
The desulfuration of the 2-thio group fundamentally alters the hydrogen-bonding capabilities of the nucleoside at the wobble position. mdpi.compreprints.org
Original Pairing (mcm5s2U): The 2-thio group in mcm5s2U restricts "wobble" pairing with guanosine (B1672433) (G) and strongly favors Watson-Crick pairing with adenosine (B11128) (A) in the third position of mRNA codons (5'-NNA-3'). mdpi.compreprints.org This ensures high fidelity during the translation of specific codons for amino acids like glutamine, glutamic acid, and lysine. nih.gov
Altered Pairing (mcm5H2U): The resulting mcm5H2U product has a different pattern of hydrogen bond donors and acceptors. ncn.gov.plpreprints.org Consequently, it shows a preference for pairing with guanosine (G) over adenosine (A). frontiersin.orgpreprints.org This switch in pairing specificity can lead to misreading of the genetic code, potentially causing the synthesis of mutant proteins or inhibiting protein synthesis altogether. ncn.gov.pl The H2U-G base pair is thermodynamically more stable than the H2U-A pair. frontiersin.org
This shift in base-pairing preference is a critical consequence of oxidative damage, as it can directly impair the fidelity of the translation process, highlighting the importance of the 2-thio modification for maintaining cellular homeostasis. mdpi.comncn.gov.pl
Impairment of Genetic Information Translation and Associated Cellular Responses
The integrity of 5-Carboxymethyl-2-thiouridine (cm5S2U), and its more complex derivative 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5S2U), at the wobble position (U34) of specific transfer RNAs (tRNAs) is paramount for the accurate and efficient translation of genetic information. These modifications, found in the anticodons of tRNAs for lysine (Lys), glutamine (Gln), and glutamic acid (Glu), ensure proper codon-anticodon pairing on the ribosome. microbialcell.commdpi.com
Perturbations leading to the absence or damage of the cm5S2U/mcm5S2U modification directly impair protein synthesis. The 2-thio group (s2) is crucial for restricting the wobble interaction, ensuring that the tRNA correctly reads codons ending in adenosine (A) and discriminates against those ending in guanosine (G). mdpi.com Its absence, or damage through events like oxidative desulfuration, can lead to translational infidelity, including missense errors where incorrect amino acids are incorporated into the polypeptide chain. tandfonline.comnih.gov This impairment slows down the rate of translation, as the ribosome may pause at codons that require the modified tRNA for efficient decoding. nih.govoup.com
Defects in the enzymatic pathways responsible for creating these modifications, such as those involving the Elongator (ELP) and URM1 protein complexes, result in hypomodified tRNAs. microbialcell.comnih.govmolbiolcell.org This deficiency has been shown to cause a range of cellular responses stemming from compromised protein synthesis. Cells exhibit phenotypes such as slow growth and reduced fitness. molbiolcell.orgnih.gov The inefficient translation of mRNAs that are rich in codons decoded by these specific tRNAs can lead to a proteome imbalance, affecting the levels of critical cellular proteins, including those involved in transcriptional regulation and stress responses. nih.govplos.org Overexpression of the specific tRNAs (tRNA-Lys-UUU, tRNA-Gln-UUG, tRNA-Glu-UUC) can suppress these phenotypes, confirming that the defects are a direct result of impaired tRNA function. oup.commolbiolcell.org
Role in Cellular Stress Response Pathways
The cm5S2U modification and its biosynthetic pathways are deeply integrated with cellular stress signaling networks. The modification status of tRNA can be dynamically altered in response to environmental insults, acting as a sensor that helps modulate gene expression at the translational level. nih.govtandfonline.com
A primary example of this is the response to oxidative stress. The 2-thiouridine component is particularly susceptible to damage by reactive oxygen species (ROS). mdpi.comresearchgate.net Studies have shown that exposure of cells to oxidizing agents like hydrogen peroxide (H₂O₂) leads to the oxidative desulfuration of mcm5S2U-modified tRNAs. This process converts the mcm5S2U nucleoside into its desulfurated products, 5-methoxycarbonylmethyl-4-pyrimidinone riboside (mcm5H2U) and 5-methoxycarbonylmethyl-uridine (mcm5U), impairing the tRNA's function and altering the translation of genetic information. mdpi.com This damage can also disrupt the enzymatic pathways responsible for the modification, further decreasing the pool of correctly modified tRNAs. mdpi.com
This link between tRNA modification and stress provides a mechanism for the cell to fine-tune protein synthesis according to its metabolic state and environmental conditions. molbiolcell.orgnih.gov While the loss of modification is generally detrimental, in some contexts, it can be part of an adaptive response, for instance by conferring resistance to certain types of endoplasmic reticulum stress. molbiolcell.orgtandfonline.com
Link to Unfolded Protein Response Activation
The Unfolded Protein Response (UPR) is a critical stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A direct link exists between the deficiency of cm5S2U/mcm5S2U and the activation of the UPR. The translational infidelity that results from the lack of these wobble base modifications leads to the synthesis of erroneous proteins, which are prone to misfolding. tandfonline.comnih.gov
This increase in "protein noise" or proteotoxic stress triggers the UPR. tandfonline.comoup.com Studies in yeast have demonstrated that mutants lacking the Trm9 methyltransferase, an enzyme involved in the final step of mcm5U and mcm5s2U synthesis, exhibit increased activation of the UPR. tandfonline.comnih.gov This activation is a direct consequence of the translational errors caused by the hypomodified tRNAs. The accumulation of misfolded proteins is sensed by the cell's quality control machinery, initiating the UPR cascade to restore protein homeostasis (proteostasis). nih.gov Therefore, the integrity of wobble uridine modifications acts as a safeguard against the proteotoxic stress that would otherwise trigger the UPR.
Association with Heat Shock Responses
The Heat Shock Response (HSR) is a highly conserved cellular defense mechanism that protects against proteotoxic stress, primarily by upregulating the expression of molecular chaperones known as heat shock proteins (HSPs). The functional integrity of cm5S2U is closely associated with the HSR.
Defects in the URM1 pathway, which is responsible for the thiolation (s2) step in mcm5s2U synthesis, lead to an increased basal activation of the Hsf1-mediated heat shock response. molbiolcell.orgnih.gov This occurs because the impaired translation and subsequent production of misfolded proteins in these mutant cells are interpreted as a sign of proteotoxic stress, the primary trigger for the HSR. microbialcell.comtandfonline.comnih.gov
Furthermore, the HSR and tRNA thiolation are linked in a regulatory feedback loop. Exposure to elevated temperatures can lead to the proteasomal degradation of Ncs2 and Ncs6, key proteins in the thiolation pathway. oup.comgenesilico.pl This results in a natural decrease in the levels of thiolated tRNAs under heat stress. molbiolcell.orgnih.govoup.com This reduction in tRNA thiolation further slows down translation, which can be an adaptive response to prevent the synthesis and aggregation of more proteins under conditions where the folding machinery is already overwhelmed. This dynamic regulation ensures that translation rates are coupled to the cell's folding capacity during heat stress. molbiolcell.orgpnas.org
Data Tables
Table 1: Effect of Oxidative Stress on mcm5S2U and Desulfuration Products in HEK293 Cells
This table presents data from a liquid chromatography-mass spectrometry (LC-MS/MS) analysis quantifying the relative abundance of 5-methoxycarbonylmethyl-2-thiouridine (mcm5S2U) and its desulfuration products in human embryonic kidney (HEK293) cells with a silenced antioxidant system (catalase-deficient) after exposure to hydrogen peroxide (H₂O₂). The data illustrates the degradation of the mcm5S2U modification under oxidative stress.
| H₂O₂ Concentration (µM) | % mcm5S2U | % mcm5H2U | % mcm5U |
| 0 | 89 | 7 | 2 |
| 5 | 60 | 24 | 12 |
Data adapted from studies on HEK293DCat deletion variant clones. mdpi.com
Advanced Methodologies for Research and Analysis of 5 Carboxymethyl 2 Thiouridine
Biochemical and Analytical Detection and Quantification Techniques
Precise detection and quantification of cm5s2U are fundamental to elucidating its biological roles. Researchers utilize a variety of sophisticated techniques, each with its own advantages and applications.
Gamma-Toxin Endonuclease Assay for Monitoring Modification Status
A highly specific method for monitoring the status of the related modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), involves the use of gamma-toxin, an endonuclease from the yeast Kluyveromyces lactis. nih.govspringernature.comresearchgate.net This toxin specifically recognizes and cleaves transfer RNA (tRNA) at the 3'-end of the mcm5s2U nucleoside located in the wobble position of the anticodon loop. nih.govdiva-portal.org The presence and integrity of the mcm5s2U modification are critical for this cleavage to occur efficiently. nih.govmdpi.com
The assay couples this specific tRNA cleavage with standard molecular biology techniques like Northern blotting or quantitative reverse transcription PCR (qRT-PCR) to determine the levels of mcm5s2U-containing tRNA. nih.govspringernature.comresearchgate.net A reduction in the amount of full-length tRNA after treatment with gamma-toxin indicates the presence of the mcm5s2U modification. mdpi.com Conversely, if the modification is absent or altered, as in the case of desulfurization, the tRNA becomes resistant to gamma-toxin cleavage. nih.govmdpi.com This method has been instrumental in verifying the activity of uncharacterized enzymes, such as Trm9 and Trm112 homologs, which are involved in the formation of mcm5s2U. nih.govnih.gov The assay's utility has been demonstrated across a wide range of eukaryotic organisms, from protozoans to mammalian cells, highlighting the evolutionary conservation of this modification. nih.govresearchgate.net
Key Findings from Gamma-Toxin Assays:
| Organism/System | Target tRNA | Observation | Reference |
| Saccharomyces cerevisiae | tRNA-Glu-UUC, tRNA-Lys-UUU, tRNA-Gln-UUG | Cleavage is dependent on the mcm5s2U modification. | nih.govnih.gov |
| Human Cells | tRNA-Arg-UCU, tRNA-Gln-UUG, tRNA-Lys-UUU | Cleavage by gamma-toxin confirms the presence of mcm5s2U. | nih.gov |
| S. cerevisiae trm9Δ strains | tRNA | Resistant to gamma-toxin due to the lack of the mcm5 group. | nih.gov |
| Yeast treated with H2O2 | mcm5S2U-tRNA | Reduction in cleavage indicates desulfurization of the nucleoside. | mdpi.compreprints.org |
Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the identification and quantification of modified nucleosides, including cm5s2U and its derivatives. nih.govcreative-proteomics.com This method involves the complete enzymatic hydrolysis of total RNA or purified tRNA into individual nucleosides. creative-proteomics.comresearchgate.net The resulting mixture of nucleosides is then separated by liquid chromatography based on their different polarities and masses, which results in distinct retention times. creative-proteomics.com
Following separation, the nucleosides are ionized and analyzed by a mass spectrometer. creative-proteomics.com By monitoring specific mass transitions (from a parent ion to a fragment ion), researchers can accurately identify and quantify the amount of each nucleoside, including cm5s2U and its precursors or degradation products like 5-carboxymethyluridine (B57136) (cm5U). researchgate.netnih.gov This technique has been crucial in studying processes like the oxidative desulfurization of 5-substituted 2-thiouridines under cellular stress, revealing the presence of desulfuration products. mdpi.comresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) offers a robust and sensitive platform for the analysis of RNA modifications. nih.govnih.gov Similar to LC-MS/MS, this technique separates nucleosides from digested RNA samples. nih.gov The coupling of HPLC with MS allows for both the sensitive identification and quantification of these modifications. nih.gov While highly effective, the requirement for specialized instrumentation and expertise can be a limiting factor for some laboratories. nih.gov HPLC has been successfully used to analyze the products of in vitro enzymatic reactions and to study the effects of oxidative stress on tRNA modifications. nih.govresearchgate.net
Application of Two-Dimensional Thin Layer Chromatography (2D-TLC)
Two-dimensional thin-layer chromatography (2D-TLC) is a classic and viable method for identifying modified nucleosides. nih.govnih.govworktribe.com This technique involves the separation of radiolabeled nucleosides on a TLC plate in two different solvent systems, run in perpendicular directions. worktribe.comacs.org The separation is based on the distinct charge and hydrophobicity of the nucleosides, which are affected by their chemical modifications. worktribe.com While effective, 2D-TLC can be labor-intensive and time-consuming, and achieving clear resolution for interpretation often requires extensive optimization. nih.gov
Genetic and Genomic Approaches for Identifying Modifying Enzymes
Identifying the enzymes responsible for the biosynthesis of cm5s2U is critical to understanding its regulation and function. Genetic and genomic approaches provide powerful tools for this purpose.
Ribonucleome Analysis for Genome-Wide Gene Identification
Ribonucleome analysis is a genome-wide reverse genetic approach that combines genetics with mass spectrometry to identify genes responsible for RNA modifications. oup.com This method has been successfully applied in Saccharomyces cerevisiae to identify genes required for the 2-thiolation step in the biosynthesis of mcm5s2U. oup.com
The process involves creating a collection of yeast deletion strains, each lacking a specific non-essential gene. oup.com By analyzing the tRNA modification profiles of these mutant strains using mass spectrometry, researchers can identify which gene deletions result in the absence or alteration of a specific modification, such as the 2-thio group of mcm5s2U. oup.com This powerful screening method has led to the identification of several key genes involved in the sulfur-relay system for 2-thiouridine (B16713) biogenesis, including URM1, UBA4, TUM1, NCS2, and NCS6. oup.com This approach is not limited to identifying direct enzymes but can also uncover non-enzymatic proteins necessary for the modification pathway, such as carriers of metabolic substrates or partner proteins for RNA recognition. oup.com
Genes Identified through Ribonucleome Analysis for mcm5s2U Formation:
| Gene | Function/Role | Reference |
| URM1 | Ubiquitin-related modifier 1, involved in the 2-thiolation pathway. | nih.govoup.com |
| UBA4 | Urm1-activating enzyme, essential for the sulfur transfer system. | nih.govoup.com |
| TUM1 | A major component involved in the thiolation pathway. | oup.com |
| NCS2 | Component of the NCS complex involved in 2-thiolation. | nih.govoup.com |
| NCS6 | Component of the NCS complex involved in 2-thiolation. | oup.com |
| SIT4 | A protein phosphatase, defects in which lead to reduced mcm5 side chain formation. | nih.gov |
Synthetic Biology and Structural Biology Methods
To understand the precise biochemical mechanism of 2-thiouridine formation, researchers reconstitute the biosynthetic pathways in vitro. This involves purifying the individual enzymes and combining them in a controlled test-tube environment with the necessary substrates to recapitulate the reaction steps.
Studies on the bacterial pathway for 2-thiouridine (s²U) synthesis have provided a foundational model. In Escherichia coli, the in vitro reaction can be successfully reconstituted using the tRNA substrate, the MnmA protein (a tRNA thiouridylase), L-cysteine as the sulfur donor, the cysteine desulfurase IscS, and ATP. acs.org This work demonstrated that IscS and MnmA are the indispensable components for the sulfur transfer process. acs.orgnih.gov
In eukaryotes like S. cerevisiae, two distinct pathways exist for tRNA 2-thiolation: one in the cytosol for mcm⁵s²U and another in the mitochondria for 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U). nih.govfrontiersin.org
Cytosolic Pathway: The cytosolic pathway is dependent on an iron-sulfur cluster and involves the Ncs6/Urm1 system. nih.govfrontiersin.org Reconstitution efforts for this pathway would require the Urm1 protein (which acts as a sulfur carrier), its activating enzyme Uba4, and the Ncs2/Ncs6 sulfur transferase complex, along with the tRNA substrate and a sulfur source. oup.com
Mitochondrial Pathway: The mitochondrial pathway is iron-sulfur cluster-independent and utilizes orthologs of the bacterial MnmA pathway. nih.govfrontiersin.org
These in vitro systems allow for detailed mechanistic studies, such as identifying the minimal set of required components, determining the role of cofactors like ATP, and analyzing reaction intermediates that are too transient to observe in vivo. acs.orgnih.gov
| Pathway Component | Organism/Location | Function in 2-Thiolation |
| IscS | E. coli | Cysteine desulfurase; mobilizes sulfur from L-cysteine. acs.org |
| MnmA | E. coli / Eukaryotic Mitochondria | tRNA 2-thiouridylase; catalyzes ATP-dependent sulfur transfer to tRNA. acs.orgfrontiersin.org |
| Urm1 | S. cerevisiae (Cytosol) | Ubiquitin-related modifier; acts as a sulfur carrier protein. oup.com |
| Uba4 | S. cerevisiae (Cytosol) | E1-like activating enzyme for Urm1. oup.com |
| Ncs6/Ncs2 | S. cerevisiae (Cytosol) | Components of the sulfur transferase complex that modifies the tRNA. oup.com |
To isolate the specific contribution of a single modified nucleoside like 5-carboxymethyl-2-thiouridine to RNA structure and function, it is essential to place it at a precise location within an RNA sequence. This is achieved through chemical RNA synthesis. The method of choice is solid-phase phosphoramidite (B1245037) chemistry, which builds an RNA molecule one nucleotide at a time on a solid support. core.ac.uk
However, incorporating a complex, multi-functional nucleoside like 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) presents a significant chemical challenge due to its reactive side chain containing both an amine and a carboxyl group. core.ac.uk To make it compatible with the standard synthesis protocol, these functional groups must be temporarily masked with protecting groups that can be removed at the end of the synthesis without damaging the RNA product.
A successful strategy involves:
Protecting the amine group: A trifluoroacetyl group is used to protect the aliphatic amine. core.ac.uk
Protecting the carboxyl group: A 2-(trimethylsilyl)ethyl (TMSE) group is used to protect the carboxyl function. core.ac.uk This group is advantageous because it is stable during the synthesis cycles but can be removed under neutral conditions. rsc.org
Once the protected cmnm⁵s²U is converted into a phosphoramidite building block, it can be efficiently incorporated at any desired site in a synthetic RNA oligonucleotide. core.ac.uk After the synthesis is complete, all protecting groups are removed, yielding a pure RNA molecule containing the single, site-specific modification. These synthetic RNAs are invaluable tools for biophysical, structural (e.g., NMR spectroscopy, X-ray crystallography), and functional studies, allowing researchers to directly probe how the this compound modification influences codon recognition, translational fidelity, and tRNA folding. core.ac.ukrsc.org
Evolutionary and Comparative Biology of 5 Carboxymethyl 2 Thiouridine Modifications
Analysis of Pathway Conservation and Divergence Across Organisms
The biosynthesis of cm5S2U is a multi-step enzymatic process that involves two separate modification events at the C5 and C2 positions of the uridine (B1682114) base. Comparative genomic and biochemical analyses reveal a fascinating evolutionary narrative characterized by both deep conservation of function and significant divergence in the molecular machinery employed by different domains of life. nih.govnih.govoup.com
In bacteria, such as Escherichia coli, the pathway begins with the formation of the 5-carboxymethylaminomethyl (cmnm5) side chain by the MnmE and MnmG enzymes. asm.org This is followed by the action of the bifunctional enzyme MnmC, which can further process the side chain. The subsequent 2-thiolation is catalyzed by a complex sulfur-relay system involving the cysteine desulfurase IscS, several sulfur-carrier proteins (TusA, TusBCD, TusE), and the tRNA thiouridylase MnmA. nih.govoup.com
In eukaryotes, the synthesis of the equivalent modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), follows a distinctly different route, illustrating significant pathway divergence despite a conserved outcome. The initial C5 modification is installed not by MnmE/G homologs, but by the highly conserved six-subunit Elongator complex (Elp1-Elp6). nih.govnih.gov This complex is responsible for generating the 5-carboxymethyl (cm5) group on the uridine. nih.gov The subsequent 2-thiolation step also employs a different set of enzymes. Instead of the bacterial MnmA/Tus system, eukaryotes utilize a ubiquitin-like modifier, Urm1, which is activated by the E1-like enzyme Uba4. The sulfur is then transferred to the tRNA by the heterodimeric Ctu1/Ctu2 complex (also known as Ncs6/Ncs2). oup.comnih.govpnas.org
This bifurcation in the biosynthetic pathways between bacteria and eukaryotes represents a classic example of non-orthologous gene displacement, where different sets of enzymes evolved to perform the same biochemical function in different lineages. Interestingly, eukaryotic organelles like mitochondria often exhibit pathways that are a mosaic of bacterial and eukaryotic systems. For example, yeast mitochondrial tRNAs possess cmnm5s2U, a modification identical to that in some bacteria, and its synthesis relies on bacterial-like enzymes. nih.gov This highlights the endosymbiotic origin of mitochondria and the subsequent evolutionary tinkering of metabolic pathways.
The table below summarizes the key enzymatic differences in the biosynthesis of cm5S2U derivatives across different domains of life.
| Modification Step | Enzymes in Bacteria (e.g., E. coli) | Enzymes in Eukaryotic Cytosol (e.g., S. cerevisiae, H. sapiens) | Pathway Characteristic |
| C5-modification | MnmE-MnmG complex | Elongator complex (Elp1-Elp6) | Divergent (Non-orthologous) |
| C2-thiolation | IscS, TusA-E, MnmA | Urm1, Uba4, Ctu1-Ctu2 (Ncs6/Ncs2) | Divergent (Non-orthologous) |
This table illustrates the divergent enzymatic machinery for the biosynthesis of 5-carboxymethyl-2-thiouridine and its derivatives in bacteria versus the eukaryotic cytosol.
Functional Homologies in Translational Regulation Across Species
Despite the divergent enzymatic pathways, the functional role of the cm5S2U modification in translational regulation is remarkably conserved across species. The primary function of this modification at the wobble position is to enhance the stability of the codon-anticodon interaction, particularly for codons ending in A or G (NNG and NNA). nih.govasm.org The sulfur atom at the C2 position (s2U) restricts the uridine to a C3'-endo conformation, which pre-structures the anticodon loop for optimal binding to the ribosome's A-site and prevents misreading of near-cognate codons. asm.org The cm5 group at the C5 position further refines this interaction, ensuring that a single tRNA species can efficiently decode both NNA and NNG codons in its corresponding codon box.
This functional homology is evident from the similar phenotypes observed in organisms from different kingdoms when this modification pathway is disrupted. In yeast, bacteria, and worms, the loss of the s2U modification leads to decreased translational efficiency of genes rich in Lys (AAA, AAG), Gln (CAA, CAG), and Glu (GAA, GAG) codons. researchgate.netmdpi.com This can result in a range of defects, including slow growth, increased sensitivity to stress, and reduced protein homeostasis. nih.govnih.gov
Furthermore, the components of the modification machinery often show functional interchangeability between distant eukaryotic species, highlighting their deep evolutionary conservation. For instance, the Elongator complex from plants can complement defects in yeast Elongator mutants, and human homologs of the Ctu proteins can function in yeast. nih.gov This conservation of function underscores the fundamental importance of cm5S2U-mediated translational control for eukaryotic life. The modification ensures the accurate synthesis of a vast number of proteins that are often enriched in Lys, Gln, and Glu residues, including key components of the translational machinery itself, as well as proteins involved in cellular growth and stress responses. researchgate.net
Adaptive Significance of this compound Modifications in Different Organisms
The universal presence of cm5S2U and its complex biosynthesis pathways suggest a strong adaptive significance. The modification allows organisms to fine-tune translation in response to various physiological and environmental cues, thereby providing a selective advantage.
One of the most critical adaptive roles is in the stress response . In yeast, the levels of tRNA thiolation are modulated in response to nutrient availability, particularly sulfur-containing amino acids, linking translational capacity directly to metabolic status. researchgate.net Under oxidative stress conditions, the s2U modification is susceptible to damage, leading to its desulfurization. preprints.orgmdpi.com The loss of this modification can impair the translation of key stress-response proteins, highlighting its role in maintaining redox homeostasis. nih.gov In some yeast species, the thiolation pathway itself is temperature-sensitive, leading to a decrease in mcm5s2U at elevated temperatures. nih.gov Conversely, in thermophilic bacteria, related 2-thiouridine (B16713) modifications are crucial for stabilizing tRNA structure at high temperatures, which is essential for survival in extreme environments. nih.govembopress.org
The modification is also vital for development and differentiation . In zebrafish, knockdown of Ctu1, a key enzyme in the thiolation pathway, leads to severe developmental defects, including impaired blood vessel formation and blocked differentiation of red blood cells. biorxiv.org This indicates that the precise translational regulation afforded by cm5s2U is essential for the coordinated expression of genes required for complex developmental programs. In humans, mutations in the ALKBH8 gene, the homolog of the final enzyme in the mcm5U pathway, are linked to intellectual disability and other developmental abnormalities. capes.gov.br
Finally, the cm5S2U pathway is implicated in maintaining genome integrity . In yeast and worms, defects in the Ctu1/Ctu2 thiolase complex lead to increased DNA damage sensitivity, suggesting a link between translational fidelity and the stability of the genome. nih.govpnas.org
The table below provides a summary of the known adaptive roles of cm5S2U modifications in various organisms.
| Organism | Adaptive Significance | Key Research Finding | Reference |
| Saccharomyces cerevisiae (Yeast) | Temperature & Oxidative Stress Response | Thiolation levels are reduced at high temperatures and under oxidative stress, impacting translation of stress-response proteins. | preprints.orgnih.govnih.gov |
| Saccharomyces cerevisiae (Yeast) | Metabolic Homeostasis | tRNA thiolation is regulated by sulfur amino acid availability, linking translation to metabolism. | researchgate.net |
| Thermus thermophilus (Thermophilic Bacterium) | Thermoadaptation | 2-thiouridine modifications at other positions (e.g., T54) stabilize tRNA structure at high temperatures. | nih.govembopress.org |
| Danio rerio (Zebrafish) | Development and Differentiation | Ctu1 is essential for proper larval development and erythroid (red blood cell) differentiation. | biorxiv.org |
| Homo sapiens (Humans) | Neurological Development | Mutations in ALKBH8 (involved in mcm5U formation) cause intellectual disability. | capes.gov.br |
| Caenorhabditis elegans (Worm) | Genome Integrity | Loss of the Ctu1-Ctu2 thiolase leads to increased sensitivity to DNA damaging agents. | pnas.org |
This table summarizes the diverse adaptive advantages conferred by the this compound modification pathway across different model organisms.
Future Research Directions in 5 Carboxymethyl 2 Thiouridine Biology
Elucidation of Remaining Uncharacterized Enzymes and Regulatory Components
The biosynthetic pathway of 5-carboxymethyl-2-thiouridine and its more complex derivative, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), involves a series of enzymatic steps. In eukaryotes, the formation of the mcm5U side chain, a precursor to mcm5s2U, is a complex process. The final methylation step to form mcm5-based modifications is catalyzed by the Trm9/ALKBH8 and Trm112 protein complex. In Saccharomyces cerevisiae, the Trm9-Trm112 complex is responsible for this final methylation. While many enzymes in this pathway have been identified, there may still be uncharacterized proteins involved in the synthesis and regulation of cm5S2U.
Future research should focus on:
Identification of novel enzymes: Systematic screening for uncharacterized proteins that interact with known components of the cm5S2U biosynthetic pathway could reveal new players. This can be achieved through techniques like co-immunoprecipitation followed by mass spectrometry.
Functional characterization: Once potential new enzymes are identified, their specific roles in the pathway need to be determined. This involves in vitro enzymatic assays and analysis of mutant organisms lacking these enzymes. For instance, research in E. coli has shown that the MnmEG complex is involved in the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U34), a related modification. The bifunctional enzyme MnmC then catalyzes the final steps to produce 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). In Bacillus subtilis, which lacks an mnmC ortholog, the methyltransferase MnmM was discovered to fulfill this role.
Regulatory factors: Investigating proteins that regulate the expression or activity of the known biosynthetic enzymes is crucial. This could involve transcription factors, signaling proteins, or other post-translational modification enzymes.
Deeper Exploration of Regulatory Mechanisms Governing this compound Homeostasis
The cellular levels of cm5S2U and its derivatives are tightly controlled to meet the demands of protein synthesis and respond to environmental changes. Understanding the mechanisms that maintain this homeostasis is a critical area for future research.
Key research questions include:
Cellular stress response: Studies have shown that the levels of tRNA modifications, including mcm5s2U, change in response to cellular stress, such as exposure to DNA damaging agents or oxidative stress. For example, under oxidative stress, 5-substituted 2-thiouridines can undergo desulfurization, leading to the formation of 5-methylcarboxymethyl-4-pyrimidinone riboside (mcm5H2U) and 5-methylcarboxymethyl-uridine (mcm5U). Further research is needed to understand how cells sense these stresses and modulate the activity of the cm5S2U biosynthetic pathway accordingly.
Nutrient availability: The availability of sulfur is critical for the thiolation step in cm5S2U synthesis. Research in Bacillus subtilis has demonstrated that the relative levels of 5-methylaminomethyl-2-thiouridine (mnm5s2U) and 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) are drastically affected by sulfur concentrations. Investigating how sulfur-sensing pathways are integrated with the regulation of cm5S2U biosynthesis will provide a more complete picture of its homeostasis.
Degradation and turnover: Little is known about the degradation pathways for tRNAs containing cm5S2U or the turnover of the modification itself. Identifying the enzymes responsible for removing or repairing these modifications will be essential for understanding how their levels are dynamically controlled.
Investigation of its Roles in Specific Biological Processes and Non-Disease Physiological States
The presence of cm5S2U and its derivatives in the wobble position of tRNAs for Glutamate (B1630785), Glutamine, and Lysine (B10760008) is critical for accurate codon recognition and efficient translation. This modification restricts wobble base pairing with guanosine (B1672433), ensuring that the correct amino acid is incorporated into the growing polypeptide chain. While its general role in translation is established, its specific contributions to various physiological processes are less understood.
Future studies should explore:
Cellular differentiation and development: How does the regulation of cm5S2U levels contribute to the specific protein synthesis programs required for cell differentiation and embryonic development? Investigating the "ribonucleome" during these processes could provide valuable insights.
Metabolic regulation: The mcm5U-class of tRNA modifications has been implicated in regulating the translation of proteins involved in redox homeostasis. Further research could uncover more specific links between cm5S2U levels and the regulation of metabolic pathways.
Neurological functions: Given the importance of precise protein synthesis for neuronal function, exploring the role of cm5S2U in the nervous system is a promising avenue.
Thermophilic organisms: In some thermophilic bacteria, the related modification 5-methyl-2-thiouridine (B1588163) (m5s2U) is found at position 54 in the T-loop of tRNA and is important for translation at high temperatures. Understanding the role of cm5S2U in extremophiles could provide insights into the adaptation of the translation machinery.
Development of Advanced Computational Models for Modified RNA Dynamics and Interactions
Computational modeling is becoming an increasingly powerful tool for studying the structure and dynamics of RNA molecules. However, accurately modeling modified nucleosides like cm5S2U presents significant challenges due to their unique chemical properties.
Future efforts in this area should focus on:
Force-field parameterization: Developing accurate force-field parameters for cm5S2U and other modified nucleosides is essential for reliable molecular dynamics simulations.
Q & A
Basic Research Questions
Q. What enzymatic systems are involved in the biosynthesis of 5-carboxymethyl-2-thiouridine, and how can their activity be experimentally validated?
- Methodological Answer : The biosynthesis involves Trm9 methyltransferase in Saccharomyces cerevisiae, which catalyzes methyl esterification to form 5-methylcarbonylmethyl-2-thiouridine in tRNAGlu . Experimental validation includes:
- Gene disruption : Knocking out TRM9 and analyzing tRNA extracts via HPLC or mass spectrometry to confirm loss of the modification.
- Phenotypic assays : Assessing growth sensitivity to translational inhibitors (e.g., paromomycin) under stress conditions .
Q. What analytical techniques are recommended for the structural characterization of this compound in purified tRNA samples?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : To resolve the carboxymethyl and thiol groups.
- Mass spectrometry (MS) : For molecular weight validation and fragmentation patterns.
- Chromatography : Reverse-phase HPLC or LC-MS/MS with synthetic standards for comparative analysis .
- Enzymatic digestion : Using ribonucleases to isolate modified nucleosides prior to analysis .
Advanced Research Questions
Q. How can researchers investigate the impact of this compound deficiency on translational accuracy in eukaryotic models?
- Methodological Answer :
- Genetic models : Use TRM9 or DPH3 knockouts in yeast or mammalian cells to study codon misreading.
- Reporter assays : Employ luciferase-based systems with premature termination codons to quantify readthrough efficiency.
- Ribosome profiling : Map ribosome stalling at specific codons in deficient strains .
- tRNA sequencing : Compare modification levels and codon usage biases .
Q. What are the methodological considerations for detecting this compound in low-abundance biological samples, and how can sensitivity be enhanced?
- Methodological Answer :
- Enrichment strategies : Use affinity-tagged tRNA purification or immunoprecipitation with modification-specific antibodies.
- Derivatization : Introduce chemical tags (e.g., boronate affinity) to improve MS detectability.
- Isotope dilution : Spike samples with stable isotope-labeled internal standards for precise quantification .
- High-resolution MS : Optimize collision energy and use tandem MS/MS to reduce background noise .
Q. In designing experiments to study the crosstalk between this compound and other tRNA modifications, what multi-omics approaches are most effective?
- Methodological Answer :
- Integrated omics : Combine tRNA-seq (transcriptomics) with metabolomic profiling to map modification networks.
- CRISPR screens : Target enzymes involved in competing modifications (e.g., mcm⁵U or s²U pathways) to identify synthetic lethality.
- Cross-linking mass spectrometry : Identify tRNA-protein interactions perturbed by the absence of this compound .
Q. How should conflicting data regarding the thermal stability of tRNA containing this compound be resolved methodologically?
- Methodological Answer :
- Controlled experiments : Perform UV melting curves and differential scanning calorimetry (DSC) under standardized buffer conditions (pH, Mg²⁺ concentration).
- Isogenic comparisons : Use strains with and without the modification to isolate its contribution to stability.
- Statistical validation : Replicate experiments ≥3 times and apply ANOVA to assess significance of observed differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
